2-(1H-imidazol-2-yl)propanoic acid
Overview
Description
2-(1H-imidazol-2-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is structurally related to histidine, an essential amino acid, and plays a role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the imidazole ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.
Scientific Research Applications
2-(1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The imidazole ring’s nitrogen atoms are key to its binding properties, allowing it to participate in hydrogen bonding and coordination with metal centers .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Imidazole-5-propionic acid: A positional isomer with the propanoic acid group attached at a different position on the imidazole ring.
Uniqueness
2-(1H-imidazol-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(6(9)10)5-7-2-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNKVINGDHHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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